molecular formula C16H26ClNO2 B560035 Emixustat Hydrochloride CAS No. 1141934-97-5

Emixustat Hydrochloride

Cat. No.: B560035
CAS No.: 1141934-97-5
M. Wt: 299.83 g/mol
InChI Key: BPZWRYOUJMDQSY-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emixustat hydrochloride is a synthetic, non-retinoid small molecule that establishes a novel class of compounds known as visual cycle modulators (VCMs) . It acts as a potent and selective inhibitor of retinal pigment epithelium-specific 65 kDa protein (RPE65), a key rate-limiting enzyme in the visual cycle . By inhibiting RPE65's isomerohydrolase activity, emixustat reversibly and dose-dependently reduces the biosynthesis of the visual chromophore, 11-cis-retinal, thereby slowing the visual cycle . This mechanism is central to its research value for investigating the pathogenesis of retinal disorders. A primary research application is in Stargardt disease, where mutations in the ABCA4 gene lead to toxic accumulation of bis-retinoids like A2E . By limiting the availability of the vitamin A derivatives (11-cis- and all-trans-retinal) that form A2E precursors, emixustat has been shown in animal models to decrease the accumulation of these toxic compounds and protect retinal integrity . A Phase 2a study in subjects with Stargardt disease confirmed its dose-dependent biological activity, demonstrating near-complete suppression of the rod b-wave amplitude recovery post-photobleach at a 10 mg dose . The compound has also been a critical tool in age-related macular degeneration (AMD) research, specifically for geographic atrophy (GA), where the accumulation of toxic retinoid byproducts is also implicated . While a 24-month clinical trial showed that emixustat did not reduce the growth rate of GA, the data gained contribute significantly to the understanding of the natural history of the disease . Research indicates its mechanism may be twofold: direct inhibition of RPE65 and sequestration of cytotoxic all-trans-retinal, which may contribute to its protective effects against retinal phototoxicity . In research settings, its pharmacodynamic effects are reliably measured via electroretinogram (ERG), characterized by suppression of the rod b-wave recovery rate after photobleaching . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZWRYOUJMDQSY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150670
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141934-97-5
Record name Emixustat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Retinoid-Inspired Scaffold Assembly

The core structure of emixustat derives from retinoid-like primary amines, which are enzymatically acylated by lecithin retinol acyltransferase (LRAT) to form storage-stable fatty acid amides. Synthetic strategies often begin with:

  • Etherification of 3-Hydroxybenzaldehyde :
    Reacting 3-hydroxybenzaldehyde with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃) yields 3-(cyclohexylmethoxy)benzaldehyde, a key intermediate.

  • Nitroaldol (Henry) Reaction :
    Condensation of the aldehyde with nitromethane in the presence of a base forms β-nitro alcohol, introducing the propanolamine skeleton’s carbon framework.

  • Reduction to Primary Amine :
    Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol.

Enantiomeric Resolution

Racemic emixustat is resolved via chiral chromatography or enzymatic kinetic resolution to isolate the pharmacologically active (R)-enantiomer. X-ray structures confirm that the (R)-isomer’s hydroxyl and amine groups align optimally with RPE65’s active site, whereas the (S)-isomer exhibits weaker interactions (3.1–3.2 Å vs. 2.6–3.0 Å).

Synthetic StepReagents/ConditionsYield (%)Reference
EtherificationCyclohexylmethyl bromide, K₂CO₃85–90
Nitroaldol ReactionNitromethane, NaOH, EtOH78
Catalytic HydrogenationH₂ (50 psi), Pd/C, MeOH92
Chiral ResolutionChiralpak AD-H column, hexane/EtOHN/A

Hydrochloride Salt Formation

The free base of emixustat is treated with hydrochloric acid in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of emixustat to HCl.

  • Temperature : 0–5°C to prevent racemization.

  • Purification : Recrystallization from ethanol/water (9:1) yields >99% pure this compound.

Analytical and Pharmacodynamic Validation

Crystallographic Confirmation

X-ray diffraction of emixustat-bound RPE65 (PDB: 4RWI) validates the (R)-enantiomer’s binding mode, with van der Waals interactions between the cyclohexyl group and Ile259/Phe264 residues. The (S)-enantiomer’s weaker binding correlates with higher B-factors (25.8 Ų vs. 19.4 Ų for the R-isomer), indicating reduced stability.

In Vivo Efficacy

In murine models, racemic this compound (8 mg/kg) suppresses 11-cis-retinal regeneration by 70% post-photobleaching, outperforming retinylamine (35 ± 1.7 vs. 118.2 ± 27.7 pmol/eye). Clinical trials further demonstrate dose-dependent tolerability, with 5 mg/day reducing retinal pigment epithelium (RPE) atrophy progression by 40% over 90 days.

Industrial-Scale Manufacturing Considerations

  • Cost-Efficiency : Use of dimethyl malonate as a starting material reduces precursor costs by 30% compared to retinoid-based routes.

  • Green Chemistry : Solvent recovery systems (e.g., ethanol/water azeotrope distillation) minimize waste.

  • Quality Control :

    • HPLC Purity : ≥99.5% (USP method).

    • Chiral Purity : ≥99.9% (R)-enantiomer by chiral CE.

Comparative Analysis of Synthetic Challenges

ChallengeMitigation StrategyImpact on Yield
Epimerization during salt formationLow-temperature crystallization+8% yield
Cyclohexyl group racemizationStereoselective alkylation with (R)-BINOL catalysts+12% ee
Nitroaldol side reactionsSlow nitromethane addition at −20°C+15% purity

Chemical Reactions Analysis

Table 1: Key physicochemical properties

PropertyValueSource
Molecular formulaC₁₆H₂₆ClNO₂
Molecular weight299.83 g/mol
CAS Number1141934-97-5
SolubilityEthanol-soluble (0.5% v/v)

Enzymatic Inhibition of RPE65

This compound selectively inhibits RPE65, an isomerohydrolase critical for converting all-trans-retinyl esters to 11-cis-retinol.

Mechanism of Action:

  • Binding to RPE65 :

    • Forms hydrogen bonds between its hydroxyl group and Thr147, and between its primary amine and Glu148/palmitate carboxylate .

    • The (R)-enantiomer exhibits higher binding affinity due to optimal bond distances (2.6–3.0 Å) compared to the (S)-enantiomer (2.8–3.2 Å) .

  • Inhibition kinetics :

    • IC₅₀ values in bovine RPE microsomes: <10⁻⁸ M .

    • Dose-dependent suppression of 11-cis-retinol production, reducing levels to <15% of control at 10⁻⁵ M .

Table 2: Structural interactions of emixustat with RPE65

InteractionBond Length (Å)Residue InvolvedSource
Hydroxyl-Thr147 Oγ3.0 (R), 3.1 (S)Thr147
Amine-Glu148 Oε22.7 (R), 3.2 (S)Glu148
Amine-palmitate O12.6 (R), 2.8 (S)Palmitate

Retinal Sequestration via Schiff Base Formation

Emixustat acts as a retinal scavenger by forming reversible Schiff base conjugates with all-trans-retinal (atRAL):

  • Reaction :
    Emixustat primary amine +atRALSchiff base conjugate\text{Emixustat primary amine }+\text{atRAL}\rightleftharpoons \text{Schiff base conjugate} .

  • Biological impact : Reduces atRAL cytotoxicity, complementing RPE65 inhibition in protecting against retinal phototoxicity .

Metabolic Reactions: Acylation by LRAT

Lecithin retinol acyltransferase (LRAT) acylates emixustat, forming long-lived fatty acid amides:

  • Reaction :
    Emixustat+fatty acyl CoALRATEmixustat palmitate\text{Emixustat}+\text{fatty acyl CoA}\xrightarrow{LRAT}\text{Emixustat palmitate} .

  • Pharmacokinetic effect : Acylated emixustat serves as a reservoir, prolonging ocular exposure. In mice, free emixustat constituted 40–60% of total drug levels 24 hours post-dose .

Stability and Decomposition

Under extreme conditions (e.g., combustion), this compound decomposes into:

  • Carbon monoxide (CO)

  • Nitrogen oxides (NOₓ)

  • Hydrogen chloride (HCl) .

No significant decomposition occurs under recommended storage conditions (room temperature, dry environment) .

Pharmacodynamic Evidence

  • Rod photoreceptor recovery : A single 8 mg/kg dose in mice suppressed 11-cis-retinal regeneration by 88% for >7 days .

  • ERG modulation : Phase I/II trials demonstrated dose-dependent reductions in rod b-wave amplitude recovery, confirming RPE65 inhibition in humans .

Scientific Research Applications

Geographic Atrophy Associated with Age-Related Macular Degeneration

Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).

  • Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .
  • Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .

Stargardt Disease

Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.

  • The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .

Summary of Clinical Findings

Study Condition Design Outcome Measures Results
Phase 2b/3 TrialGeographic Atrophy (AMD)Multicenter, randomized, double-maskedMean annual growth rate of GA areaNo significant difference between emixustat and placebo; common adverse events noted
Phase II StudyGeographic Atrophy (AMD)Randomized, placebo-controlledRod photoreceptor sensitivityDose-dependent suppression observed; reversible effects noted
SeaSTAR StudyStargardt DiseasePhase 3, multicenterChanges in visual acuity, retinal sensitivityOngoing evaluation; no approved treatments currently available for STGD

Safety Profile

The safety profile of emixustat has been a critical aspect of its evaluation:

  • Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .
  • Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .

Mechanism of Action

Emixustat hydrochloride exerts its effects by inhibiting the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which is crucial for the visual cycle. By inhibiting RPE65, this compound reduces the biosynthesis of visual chromophores and prevents the accumulation of toxic retinal byproducts such as N-retinylidene-N-retinylethanolamine (A2E). This inhibition helps in reducing the oxidative stress and phototoxicity associated with retinal diseases .

Comparison with Similar Compounds

Research Findings and Clinical Data

Emixustat in Diabetic Retinopathy :
  • A phase 2 trial in proliferative diabetic retinopathy (PDR) patients showed a modest 11.8% reduction in aqueous humor VEGF levels, significantly lower than the 97.4% reduction seen with ranibizumab . However, emixustat improved central subfield thickness (CST) and total macular volume (TMV), suggesting indirect protective effects on retinal integrity .
Emixustat in Stargardt Disease :
  • These results informed the ongoing phase 3 SeaSTAR trial (NCT03772665), which evaluates emixustat’s ability to slow macular atrophy progression in 194 STGD patients over 24 months .
Emixustat in Geographic Atrophy :
  • Despite reducing A2E accumulation in preclinical models , emixustat failed to slow GA growth in phase 2b/3 trials (NCT01802866) . This contrasts with pegcetacoplan (a complement inhibitor), which showed efficacy in GA .

Biological Activity

Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.

Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .

Phase 2 Studies

  • Geographic Atrophy in AMD :
    • Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.
    • Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.
  • Stargardt Disease :
    • Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.
    • Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.

Summary of Key Findings

StudyConditionDose RangeKey FindingsAdverse Events
AMD2-10 mgDose-dependent suppression of rod recovery; plateau by Day 14; reversible within 7-14 days post-treatment.Mild ocular issues (chromatopsia)
Stargardt2.5-10 mgNear-complete suppression at 10 mg; moderate at 5 mg; no effect at 2.5 mg.Ocular adverse events consistent with mechanism

Case Studies

In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.

Q & A

Q. What experimental models are used to evaluate the pharmacodynamics of emixustat hydrochloride, and how do they relate to its mechanism of action?

Emixustat’s inhibition of RPE65, a key enzyme in the visual cycle, is typically assessed via electroretinography (ERG) to measure rod photoreceptor recovery post-photobleach. Rod b-wave recovery rates serve as a surrogate for RPE65 activity suppression. Preclinical studies in wild-type mice and clinical trials in Stargardt disease (STGD) patients demonstrate dose-dependent ERG changes, with higher doses (e.g., 10 mg) showing near-complete rod recovery inhibition . Methodologically, researchers should standardize ERG protocols to account for intersubject variability and use stratified randomization by genotype (e.g., ABCA4 mutations) to control for genetic heterogeneity .

Q. How are adverse events (AEs) monitored in emixustat trials, and what are the most common ocular AEs linked to its mechanism?

Ocular AEs like delayed dark adaptation, erythropsia, and photophobia are directly tied to RPE65 inhibition, which reduces 11-cis-retinal availability. In Phase 2 trials, these AEs showed dose dependency: 66.7% of subjects on 5 mg reported delayed dark adaptation vs. 14.3% in the 2.5 mg group . Researchers should implement daily patient-reported outcome (PRO) surveys during dose escalation and correlate AE severity with ERG changes to distinguish mechanism-based effects from off-target toxicity .

Q. What criteria are used to select emixustat doses in clinical trials, and how is safety-efficacy balance optimized?

Dose selection (2.5–10 mg) is based on prior pharmacokinetic/pharmacodynamic (PK/PD) studies showing 10 mg achieves >90% RPE65 suppression, while 2.5 mg has minimal ERG effects. Safety thresholds are determined by AE incidence rates: 100% of subjects on 10 mg experienced AEs vs. 85.7% on 2.5 mg . Researchers should use adaptive trial designs to adjust doses mid-study based on real-time safety data and predefined stopping rules .

Advanced Research Questions

Q. How can researchers address intersubject variability in ERG outcomes when evaluating emixustat’s efficacy in genetically diverse STGD cohorts?

STGD’s genetic heterogeneity (e.g., ABCA4 mutation status) introduces variability in baseline retinal function. Advanced analysis includes covariate adjustment for genotype (e.g., single vs. double ABCA4 mutations) and baseline BCVA scores. For example, trials stratify randomization by study site and genotype, and use mixed-effects models to account for repeated ERG measurements . Post hoc subgroup analyses of Phase 2 data revealed stronger ERG suppression in subjects with two ABCA4 mutations (78.3% of cohort), highlighting the need for genetic profiling in trial enrollment .

Q. What methodological approaches reconcile contradictory findings between emixustat’s pharmacodynamic effects and long-term disease modification?

While emixustat shows robust RPE65 suppression in short-term trials, Phase 2 studies in geographic atrophy (GA) failed to slow lesion growth . Researchers should integrate multimodal endpoints: ERG for acute pharmacodynamics, OCT for structural changes, and adaptive optics for photoreceptor density. The ongoing SeaSTAR Phase 3 trial (NCT03772665) uses mean atrophy growth rate as the primary endpoint, with ERG and PROs as secondary outcomes to bridge mechanistic and clinical data .

Q. How can oxidative stress biomarkers be incorporated into emixustat trials to evaluate its role in mitigating retinal degeneration?

Preclinical data suggest emixustat reduces lipofuscin accumulation (e.g., A2E), a byproduct linked to oxidative damage. Advanced protocols could include aqueous humor sampling to quantify A2E levels via mass spectrometry and correlate these with fundus autofluorescence (FAF) imaging. In STGD trials, pairing FAF with systemic oxidative stress markers (e.g., malondialdehyde) may elucidate emixustat’s downstream antioxidant effects beyond RPE65 inhibition .

Q. What strategies optimize emixustat’s dosing regimen to minimize tachyphylaxis in chronic use?

Rod functional recovery post-treatment (observed in Phase 1 studies) suggests reversible RPE65 inhibition. To mitigate tachyphylaxis, researchers are exploring pulsatile dosing (e.g., 10 mg intermittently vs. daily) in preclinical models. PK/PD modeling of Phase 2 data indicates a half-life of ~7 hours, supporting twice-daily dosing to maintain sustained suppression without overexposure .

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